N-desethyl Metonitazene (hydrochloride) is a synthetic opioid belonging to the 2-benzylbenzimidazole class, which includes other notable compounds such as Metonitazene and Etonitazene. This compound has garnered attention due to its potent analgesic properties and potential for abuse. N-desethyl Metonitazene is primarily recognized as a metabolite of Metonitazene, which undergoes N-deethylation in the body, leading to its formation. The structural modifications in this class of compounds often influence their pharmacological effects and potency.
N-desethyl Metonitazene is classified as a new psychoactive substance (NPS), particularly within the category of synthetic opioids. These substances have been increasingly prevalent in illicit drug markets and pose significant public health risks due to their potency and potential for overdose. The synthesis of N-desethyl Metonitazene is typically derived from readily available precursors, making it accessible for illicit production .
The synthesis of N-desethyl Metonitazene can be achieved through various methods, primarily focusing on the N-deethylation of Metonitazene. This process involves removing one ethyl group from the nitrogen atom in the compound's structure. Several synthetic routes have been reported, utilizing common laboratory reagents and conditions:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are often employed to confirm the identity and purity of synthesized compounds .
N-desethyl Metonitazene has a complex molecular structure characterized by a benzimidazole core with specific substitutions that confer its pharmacological properties. The molecular formula is , indicating a significant presence of nitrogen, which is typical for opioid compounds.
N-desethyl Metonitazene can undergo several chemical reactions typical for opioids, including:
N-desethyl Metonitazene primarily acts as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. The compound's binding affinity to MOR influences its potency as an analgesic:
The 2-benzylbenzimidazole scaffold was first explored in the 1950s by CIBA (Chemical Industries Basel), yielding prototype compounds like etonitazene, which demonstrated exceptional analgesic potency (~1000x morphine) in preclinical models. Despite their pharmacological promise, these substances were never clinically developed, likely due to safety concerns including profound respiratory depression and high abuse liability. For decades, nitazenes remained obscure outside scientific literature until isotonitazene emerged on recreational drug markets in 2019, marking a pivotal shift. Its detection signaled the intentional revival of this chemical class by illicit manufacturers seeking alternatives to fentanyl analogues amid increasing global controls. The subsequent scheduling of isotonitazene (US: August 2020; UN: March 2021) catalyzed the synthesis of novel analogues with structural modifications at three key positions:
Table 1: Structural Evolution of Key Nitazene Analogues Post-Isotonitazene Control
| Compound Name | R₁ (Benzyl) | R₂ (Benzimidazole) | R₃ (Side Chain) | First Detected |
|---|---|---|---|---|
| Metonitazene | 4-Methoxy | 5-Nitro | N,N-Diethyl | 2020 |
| Protonitazene | 4-Propoxy | 5-Nitro | N,N-Diethyl | 2020 |
| N-Desethyl Isotonitazene | 4-Ethoxy | 5-Nitro | N-Ethyl | 2021 |
| N-Desethyl Metonitazene | 4-Methoxy | 5-Nitro | N-Ethyl | 2023 |
| N-Pyrrolidino Etonitazene | 4-Ethoxy | 5-Nitro | N-Pyrrolidinyl | 2021 |
By Q2 2024, over 15 nitazene analogues had been identified globally, with N-desethyl metonitazene hydrochloride first confirmed in forensic casework in 2023. This proliferation underscores the agility of illicit networks in systematically modifying core structures—alkyl chain length (R₁), nitro group presence (R₂), and amine substitution (R₃)—to generate legally distinct yet pharmacologically active substances [5] [7].
1.2. N-Dealkylation as a Metabolic Pathway and Active Drug Design Strategy
N-Dealkylation represents a fundamental biotransformation pathway for tertiary amine-containing opioids, typically mediated by hepatic cytochrome P450 enzymes (e.g., CYP3A4). This process converts parent drugs like metonitazene (N,N-diethyl) into secondary amine metabolites (e.g., N-desethyl metonitazene). Historically regarded as inactivation steps for many pharmaceuticals, N-dealkylation of nitazenes often yields metabolites with retained or enhanced MOR activity. For example:
Illicit laboratories have strategically co-opted this metabolic principle for de novo synthesis. By directly manufacturing N-desalkylated analogues—thereby bypassing the metabolic step—they achieve three objectives:
Consequently, N-desethyl metonitazene hydrochloride exists in a dual identity: as a human metabolite of metonitazene and as an intentionally manufactured designer substance sold directly in illicit markets. This blurring of origins complicates forensic toxicology, as detection could indicate either metonitazene use or direct N-desethyl metonitazene exposure [5].
N-Desethyl metonitazene hydrochloride (chemical name: N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine hydrochloride; CAS: 2885730-59-0) occupies a defined niche within the nitazene structural matrix. Its molecular scaffold arises from specific modifications to the metonitazene template:
Table 2: Physicochemical Properties of N-Desethyl Metonitazene Hydrochloride
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃·HCl | High-Resolution MS [3] |
| Molecular Weight | 390.86 g/mol | Calculated [3] |
| Accurate Mass | 390.1459 m/z | HRMS [3] |
| IUPAC Name | N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine hydrochloride | PubChem [3] |
| SMILES | Cl.CCNCCn1c(Cc2ccc(OC)cc2)nc3cc(ccc13)N+[O-] | PubChem [3] |
| Storage Conditions | -20°C | Supplier Specifications [3] |
Structurally, it retains the 4-methoxybenzyl group (R₁) and 5-nitro substitution (R₂) of metonitazene but features an N-ethyl (versus N,N-diethyl) group at the R₃ position. This modification reduces steric bulk and alters basicity compared to its parent compound. Pharmacologically, in vitro assays position it within the mid-to-high potency range of nitazenes:
Forensically, N-desethyl metonitazene hydrochloride has been identified in postmortem blood samples from North America and Europe, typically at sub-ng/mL concentrations indicative of extreme potency. Its emergence follows the pattern established by N-desethyl isotonitazene, confirming N-dealkylation as a systematic strategy for generating novel marketable nitazenes with robust opioid activity [4] [5].
Table 3: Forensic Prevalence and Analytical Data for N-Desethyl Metonitazene
| Region | Detection Period | Sample Matrices | Typical Concentrations | Associated Cases |
|---|---|---|---|---|
| North America | 2023–2024 | Blood, Serum, Powders | 0.1–2.1 ng/mL (blood) | ≥15 fatalities [5] |
| Europe | 2023–2024 | Powders, Tablets | High purity (>80%) | Multiple seizures [4] |
The compound's regulatory status remains dynamic. While not yet under international control via UN conventions, its structural and pharmacological similarity to scheduled nitazenes (e.g., metonitazene) positions it for potential scheduling. The U.S. Food and Drug Administration has explicitly included it among substances under evaluation for WHO assessment, highlighting regulatory concerns [1] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0